

6-Iodo-2,3-dimethoxypyridine molecular weight

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Compound of Interest

Compound Name: **6-Iodo-2,3-dimethoxypyridine**

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An In-Depth Technical Guide to **6-Iodo-2,3-dimethoxypyridine**: A Core Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex organic molecules is paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized chemical building blocks. **6-Iodo-2,3-dimethoxypyridine** is one such pivotal intermediate. The pyridine ring is a foundational scaffold in numerous FDA-approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.^[1] The unique trifecta of its structural features—a pyridine core, two electron-donating methoxy groups, and a strategically placed iodine atom—renders **6-Iodo-2,3-dimethoxypyridine** an exceptionally valuable reagent for constructing elaborate molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the molecule's fundamental properties, offers detailed synthetic protocols with mechanistic rationale, explores its reactivity in key transformations, and contextualizes its application within the broader goal of drug discovery.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the bedrock of its effective use. **6-Iodo-2,3-dimethoxypyridine** is a solid at room temperature, and its key characteristics are

summarized below.[2][3] The iodine atom at the 6-position serves as an efficient "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings. The methoxy groups at the 2- and 3-positions are electron-donating, which influences the electron density of the pyridine ring, thereby modulating its reactivity and the basicity of the nitrogen atom.[4]

Table 1: Core Properties of **6-Iodo-2,3-dimethoxypyridine**

| Property | Value | Source(s) |
|-------------------|----------------------------------------------------------------------|-----------|
| Molecular Weight | 265.05 g/mol | [3][5] |
| Molecular Formula | C ₇ H ₈ INO ₂ | [2][5] |
| CAS Number | 321535-23-3 | [2][3][5] |
| Appearance | Solid | [2][3] |
| Synonyms | 2,3-dimethoxy-6-iodopyridine; Pyridine, 6-iodo-2,3- dimethoxy- | [2] |
| InChI Key | FTFRZLORDYKKMJ- UHFFFAOYSA-N | [2][3] |

Standard analytical validation for this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

- ¹H NMR: Would be expected to show two distinct aromatic proton signals (doublets) in the pyridine region and two sharp singlets in the aliphatic region corresponding to the two methoxy groups.
- ¹³C NMR: Would reveal seven distinct carbon signals, including five aromatic carbons (four CH and one C-I) and two methoxy carbons.
- Mass Spectrometry (EI or ESI): Would show a prominent molecular ion peak (M⁺) at m/z 265, confirming the molecular weight.

Part 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and effective strategy for the regioselective iodination of electron-rich pyridines is directed ortho-metallation, followed by quenching with an iodine source. This approach provides excellent control over the position of iodination, which can otherwise be challenging to achieve.

Experimental Protocol: Synthesis via Directed ortho-Metallation

This protocol is adapted from established procedures for the iodination of substituted pyridines. [6]

Objective: To synthesize **6-Iodo-2,3-dimethoxypyridine** from 2,3-dimethoxypyridine.

Materials:

- 2,3-dimethoxypyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.6 M in hexanes)
- Diisopropylamine
- Iodine (I₂)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply

Procedure:

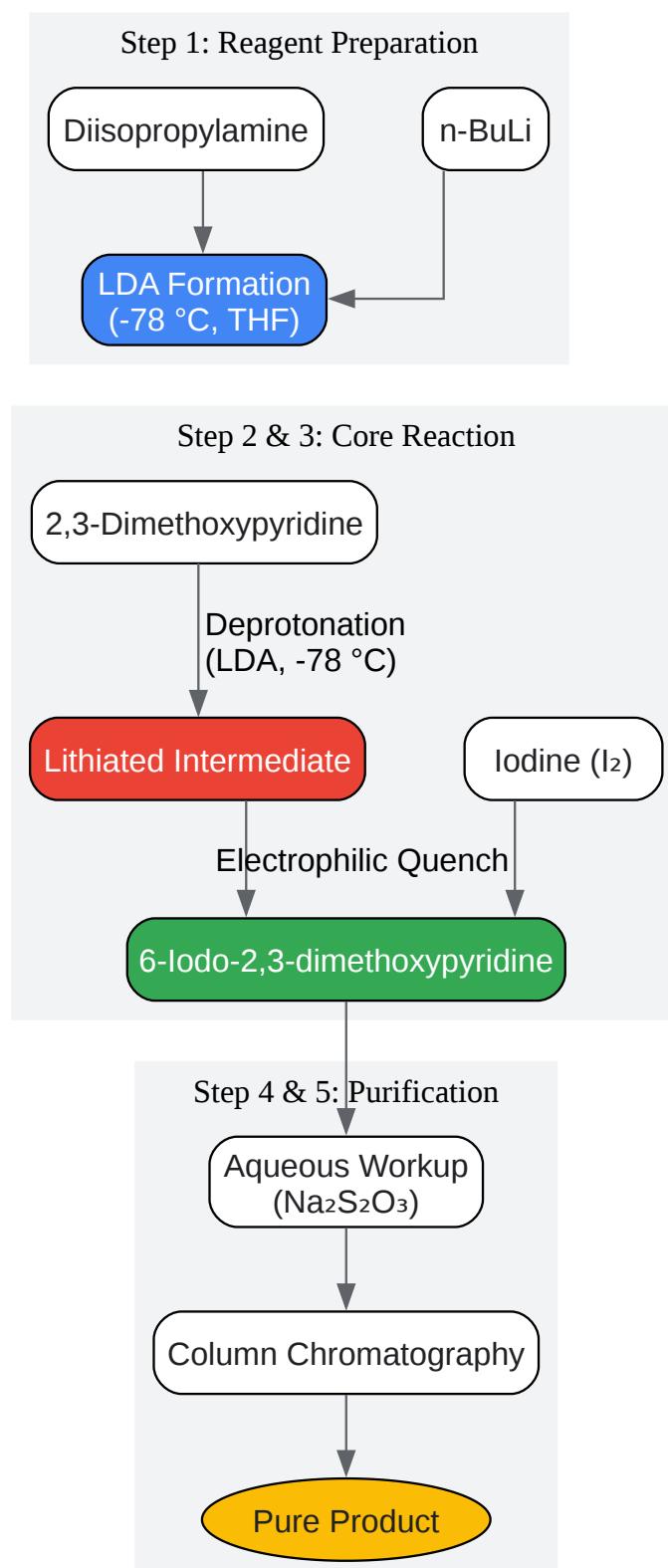
- Preparation of LDA: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Allow the

solution to stir at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA). The causality here is critical: pre-forming the strong, non-nucleophilic base LDA at low temperature prevents side reactions with the solvent or starting material.

- Metalation: Slowly add a solution of 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. The methoxy group at the 2-position directs the deprotonation to the adjacent 6-position. Stir the reaction mixture at this temperature for 2 hours.
- Iodination: Prepare a solution of iodine (I_2 , 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic iodine. Allow the reaction to stir for an additional 3 hours at -78 °C, then slowly warm to room temperature overnight.
- Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

Workflow and Mechanistic Rationale

The choice of LDA is deliberate; its steric bulk minimizes nucleophilic attack on the pyridine ring, while its strong basicity is sufficient to deprotonate the C-H bond at the 6-position, which is acidified by the inductive effect of the ring nitrogen and directed by the adjacent methoxy group.



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Caption: Synthetic workflow for **6-Iodo-2,3-dimethoxypyridine**.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic utility of **6-Iodo-2,3-dimethoxypyridine** stems primarily from the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition-metal-catalyzed cross-coupling reactions due to the C-I bond's optimal balance of reactivity and stability.

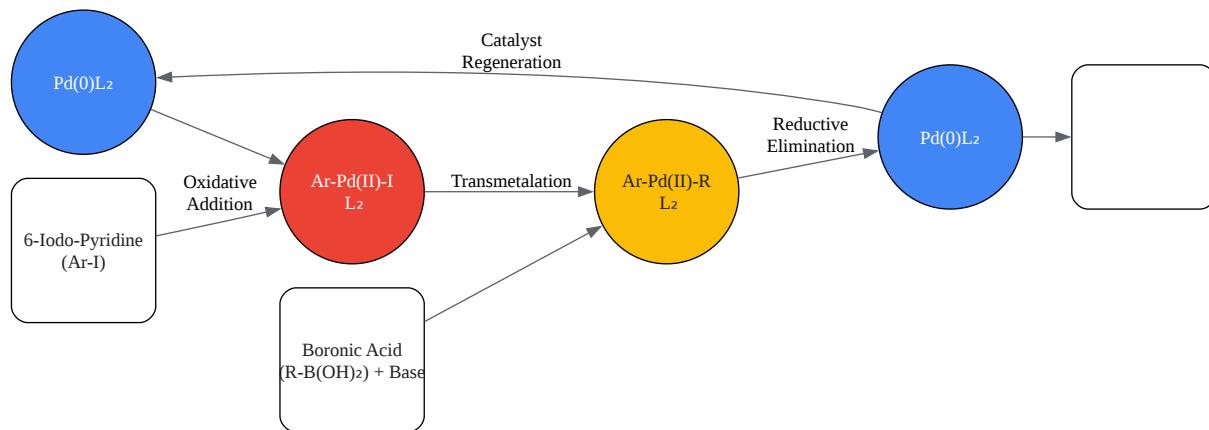
Application in Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. **6-Iodo-2,3-dimethoxypyridine** is an excellent coupling partner for this reaction.

Generic Protocol: Suzuki Coupling

- **Reaction Setup:** In a reaction vessel, combine **6-Iodo-2,3-dimethoxypyridine** (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degassing is crucial to prevent oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- **Reaction:** Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- **Workup & Purification:** After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

This protocol serves as a self-validating system; the consumption of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) confirms the reaction's progress.



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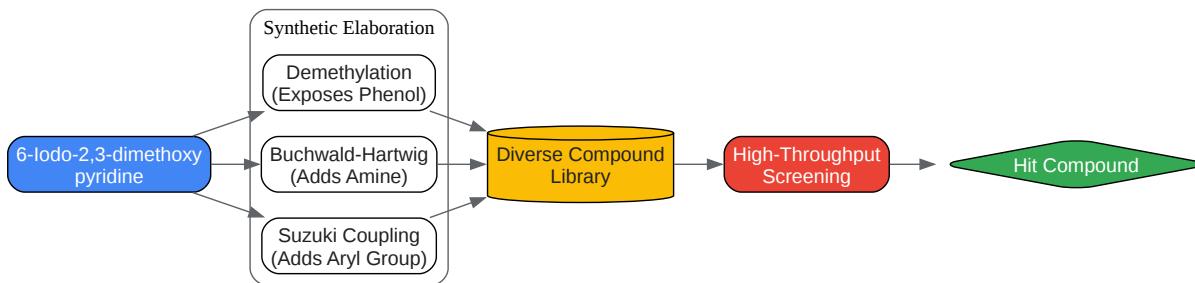
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 4: Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.[1][7] Building blocks like **6-Iodo-2,3-dimethoxypyridine** are instrumental in the early stages of drug discovery, allowing for the rapid synthesis of compound libraries through combinatorial chemistry.

The functional handles on this molecule allow medicinal chemists to systematically modify different parts of a lead compound. The iodine can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling to explore the "right-hand side" of the molecule, while the pyridine nitrogen and methoxy groups can be modified to tune solubility, metabolic stability, and target engagement. For example, derivatives of 6-amino pyridine have been investigated as

potent dual inhibitors of GSK-3 β and CK-1 δ , kinases implicated in the pathology of Alzheimer's disease.[7]



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Caption: From building block to drug discovery hit.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. **6-Iodo-2,3-dimethoxypyridine** is classified as harmful if swallowed and requires careful handling.[3]

Table 2: GHS Safety Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|------------------------|--------------------------|-------------|----------------------------|
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and heat.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term degradation.
- Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.

The rationale for these precautions is to mitigate the primary hazard of oral toxicity and to ensure the chemical's integrity and purity for experimental use.

Conclusion

6-Iodo-2,3-dimethoxypyridine is more than a simple chemical; it is a versatile and powerful tool for molecular innovation. Its well-defined structure provides a reliable platform for introducing complexity and diversity into molecular design. By understanding its properties, mastering its synthesis, and strategically deploying its reactivity, researchers in both academic and industrial settings can accelerate the discovery and development of novel pharmaceuticals and advanced materials.

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